3-(2,2,2-Trifluoroethoxy)pyridin-2-amine
Description
3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS: 1037160-20-5) is a fluorinated pyridine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . Its structure features a trifluoroethoxy (-OCH₂CF₃) group at the 3-position of the pyridine ring and an amino (-NH₂) group at the 2-position. Key properties include a polar surface area (PSA) of 48.14 Ų, which suggests moderate solubility in polar solvents . This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and binding affinity in target molecules .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12) |
InChI Key |
BSSPNISMQJMZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Fluorination
The trifluoroethoxy group distinguishes 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine from analogs with different substituents or fluorine configurations. Below is a comparative analysis:
Table 1: Key Parameters of this compound and Analogs
Key Differences and Implications
Fluorine Content and Electronic Effects :
- The trifluoroethoxy group (-OCH₂CF₃) provides stronger electron-withdrawing effects compared to difluoroethoxy (-OCH₂CHF₂) or trifluoromethoxy (-OCF₃) groups. This enhances electrophilic reactivity and resistance to oxidative metabolism .
- Analogs with fewer fluorine atoms (e.g., 5-(2,2-Difluoroethoxy)pyridin-2-amine) exhibit lower molecular weights and reduced lipophilicity, which may limit membrane permeability .
Positional Isomerism :
- The 3-substituted trifluoroethoxy compound (target molecule) vs. 5-substituted analogs (e.g., 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine) show distinct steric and electronic profiles. For example, 3-substitution may favor interactions with planar binding sites in enzymes, while 5-substitution could alter ring conformation .
Biological and Industrial Applications :
- Pharmaceuticals : The target compound’s trifluoroethoxy group is prevalent in kinase inhibitors due to its ability to modulate hydrogen bonding and hydrophobic interactions .
- Agrochemicals : Analogs like 3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine (CAS 1346818-05-0) are used in herbicides, leveraging fluorine’s stability and aryl groups for target specificity .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
The most common approach to synthesize this compound starts with a halogenated pyridine precursor, usually 2-chloropyridine derivatives, which undergo nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions.
- Reaction Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures around 80–120°C are typical to promote substitution.
- Mechanism: The halogen at the 3-position is displaced by the trifluoroethoxy nucleophile, forming the ether linkage.
Representative Preparation Protocols
Industrial and Scale-Up Considerations
Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant feed rates, enhancing yield and reproducibility. Automated control systems allow precise hydrogenation and substitution reactions, as seen in the hydrogenation step of related trifluoroethoxy derivatives.
Analytical Validation of the Product
- NMR Spectroscopy:
- ^1H and ^13C NMR confirm the pyridine ring and amino substitution pattern.
- ^19F NMR signals around -75 ppm confirm the trifluoroethoxy group presence.
- Mass Spectrometry: High-resolution MS confirms molecular weight (M+H)^+ = 206.16 g/mol.
- HPLC: Purity typically exceeds 95%, monitored by reverse-phase HPLC with UV detection at 254 nm.
Summary Table of Key Preparation Methods
Research Findings and Comparative Analysis
- The diazotization method with n-butyl nitrite offers mild conditions and fewer synthetic steps, improving overall efficiency and reducing side reactions.
- Direct nucleophilic substitution on halopyridines requires elevated temperatures and longer reaction times but is straightforward and amenable to scale-up.
- Catalytic hydrogenation is effective for reducing nitro or related intermediates to amines, with careful control of temperature and pressure critical for yield and selectivity.
- The trifluoroethoxy group enhances compound stability and biological activity, justifying the synthetic effort despite moderate yields in some steps.
Q & A
Q. What are the standard synthetic routes for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine?
The compound is synthesized via nucleophilic substitution between pyridin-2-amine and 2,2,2-trifluoroethyl bromide. Reaction conditions include reflux (75–80°C) for 6–12 hours in polar aprotic solvents like DMF or THF. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which analytical methods are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H and 13C NMR confirm the pyridine ring substitution pattern, while 19F NMR verifies the trifluoroethoxy group.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak at m/z 192.051 (C₇H₇F₃N₂O) .
Q. How is the compound purified to meet research-grade standards?
Recrystallization is preferred for bulk purification: dissolve the crude product in hot ethanol, filter, and cool to induce crystallization. For trace impurities, flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective. Purity is confirmed via melting point analysis (literature range: 123–124°C) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Key parameters include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses.
- Solvent Optimization : THF improves reaction homogeneity compared to DMF.
- Temperature Control : Lower reflux temperatures (70°C) reduce decomposition of heat-sensitive intermediates. Continuous flow reactors are recommended for scalable production, achieving yields >85% with reduced reaction times .
Q. What methodologies resolve discrepancies in reported biological activity data?
Contradictions often arise from:
- Assay Variability : Standardize cell-based assays (e.g., kinase inhibition using ATP-Glo™) across labs.
- Purity Verification : Re-test activity using HPLC-purified batches to exclude impurity-driven artifacts.
- Dose-Response Analysis : Perform EC50/IC50 curves (log-concentration vs. response) to confirm potency thresholds. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How is stability under physiological conditions evaluated?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Heat at 40–60°C for 1 week; identify degradation products (e.g., hydrolyzed pyridine derivatives) via LC-MS.
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) to assess photodegradation pathways .
Q. Which computational approaches predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on hydrogen bonding with the amino group and hydrophobic interactions with the trifluoroethoxy moiety.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns trajectories) to evaluate binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
